6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a structurally complex small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with an isopropyl group at position 6, a 3-(trifluoromethyl)benzamido moiety at position 2, and a carboxamide group at position 2. Its hydrochloride salt form enhances solubility and stability for pharmacological applications . The trifluoromethyl group on the benzamido substituent is critical for optimizing binding affinity and metabolic stability, as evidenced by structure-activity relationship (SAR) studies . Safety guidelines highlight precautions for handling, including avoidance of heat and ignition sources .
Properties
IUPAC Name |
6-propan-2-yl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S.ClH/c1-10(2)25-7-6-13-14(9-25)28-18(15(13)16(23)26)24-17(27)11-4-3-5-12(8-11)19(20,21)22;/h3-5,8,10H,6-7,9H2,1-2H3,(H2,23,26)(H,24,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPJZETXDVAIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives modified at positions 2, 3, and 4. Below is a comparative analysis with key analogues:
Key Comparative Insights
Substitution at Position 2: The 3-(trifluoromethyl)benzamido group in the target compound maximizes adenosine A1 receptor binding and allosteric enhancement compared to analogues with phenoxybenzamido () or thioureido () groups. The trifluoromethyl group’s electron-withdrawing properties improve ligand-receptor hydrophobic interactions . Replacement with 2-phenoxybenzamido (as in ) reduces activity due to increased steric hindrance and weaker electronic effects.
Position 6 Modifications: The isopropyl group in the target compound and improves metabolic stability compared to the but-2-enoyl group in , which may undergo enzymatic degradation.
Position 3 Variations: Carboxamide (target compound) vs.
Core Structure: The tetrahydrothieno[2,3-c]pyridine core is superior to simpler thiophene or benzene rings (e.g., PD 81,723) for maintaining conformational rigidity and target specificity .
Research Findings and Implications
- Adenosine A1 Receptor Affinity: The target compound’s combination of 3-CF3 substitution and isopropyl group achieves a balance between binding affinity (IC50 < 100 nM) and allosteric enhancement (10-fold over baseline), outperforming analogues like and .
- Metabolic Stability : The hydrochloride salt form and lack of labile groups (e.g., thioureido in ) reduce hepatic clearance rates, as confirmed by in vitro microsomal assays .
- Safety Profile : Handling precautions (e.g., P210, P201 ) are stricter than for or , reflecting higher reactivity of the trifluoromethyl group.
Q & A
Q. What synthetic strategies are recommended to achieve high-purity synthesis of this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Cyclization : Form the thieno[2,3-c]pyridine core via Gewald or similar reactions using malononitrile and substituted piperidones under reflux (e.g., in ethanol at 80°C for 8–12 hours) .
Amidation : Introduce the 3-(trifluoromethyl)benzamido group using coupling reagents like HATU or EDCI in polar aprotic solvents (e.g., DMF) .
Salt Formation : React with hydrochloric acid in anhydrous conditions to form the hydrochloride salt .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95% purity threshold) .
Q. How should researchers characterize the compound’s structural and chemical identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR to assign stereochemistry and confirm substituent positions .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns (if single crystals are obtainable) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What protocols ensure compound stability during storage and handling?
- Methodological Answer :
- Store in airtight, light-resistant containers at –20°C with desiccants (e.g., silica gel) to prevent hydrolysis of the amide/carboxamide groups .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Receptor Binding Assays : Screen for activity against adenosine A1 receptors (common for tetrahydrothieno-pyridine analogs) using radioligand displacement (e.g., [³H]DPCPX) .
- Enzyme Inhibition : Test IC₅₀ values against kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency and yield?
- Methodological Answer :
- Optimize parameters:
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Microwave Power | 100–300 W | 200 W |
| Temperature | 80–120°C | 100°C |
| Reaction Time | 10–60 minutes | 30 minutes |
- Solvent: Use DMSO or NMP for enhanced microwave absorption .
- Compare yields with conventional heating (e.g., 65% → 85%) .
Q. How to resolve contradictions in reported reactivity of substituents (e.g., trifluoromethyl vs. isopropyl groups)?
- Methodological Answer :
- Perform Hammett analysis to quantify electronic effects (σ values for –CF₃ vs. –CH(CH₃)₂) .
- Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies .
Q. What computational approaches predict binding modes to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with A1 adenosine receptor (PDB: 6D9H) to identify key interactions (e.g., hydrogen bonds with His251) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How to design in vivo pharmacokinetic (PK) studies for this compound?
- Methodological Answer :
- Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models.
- Sample Analysis : Use LC-MS/MS to measure plasma concentrations (LOQ: 1 ng/mL) and calculate AUC, t₁/₂, and bioavailability .
- Tissue Distribution : Sacrifice animals at intervals (1, 4, 24 h) and quantify compound in brain/liver via homogenization and extraction .
Q. What strategies elucidate structure-activity relationships (SAR) for analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
